Methyl 3-(3,5-dimethylphenyl)-4-oxo-2-(1,3-thiazolidin-3-yl)-3,4-dihydroquinazoline-7-carboxylate
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Overview
Description
Methyl 3-(3,5-dimethylphenyl)-4-oxo-2-(1,3-thiazolidin-3-yl)-3,4-dihydroquinazoline-7-carboxylate is a complex organic compound that features a quinazoline core, a thiazolidine ring, and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3,5-dimethylphenyl)-4-oxo-2-(1,3-thiazolidin-3-yl)-3,4-dihydroquinazoline-7-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 3,5-dimethylbenzaldehyde with thiosemicarbazide to form a thiazolidine intermediate. This intermediate is then reacted with a quinazoline derivative under specific conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol and catalysts such as hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3,5-dimethylphenyl)-4-oxo-2-(1,3-thiazolidin-3-yl)-3,4-dihydroquinazoline-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the thiazolidine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Methyl 3-(3,5-dimethylphenyl)-4-oxo-2-(1,3-thiazolidin-3-yl)-3,4-dihydroquinazoline-7-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: It is used in research to understand its effects on various biological systems, including its antimicrobial and antifungal properties.
Industrial Applications: The compound’s unique structural properties make it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Methyl 3-(3,5-dimethylphenyl)-4-oxo-2-(1,3-thiazolidin-3-yl)-3,4-dihydroquinazoline-7-carboxylate involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes, inhibiting their activity. Additionally, the quinazoline core can bind to DNA or proteins, disrupting their normal function. These interactions can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Dabrafenib: A thiazole-containing anticancer drug.
Dasatinib: Another thiazole-based anticancer agent.
Ixabepilone: A thiazole-containing compound used in cancer treatment.
Uniqueness
Methyl 3-(3,5-dimethylphenyl)-4-oxo-2-(1,3-thiazolidin-3-yl)-3,4-dihydroquinazoline-7-carboxylate is unique due to its combination of a quinazoline core and a thiazolidine ring, which provides a distinct set of chemical and biological properties. This combination allows for a broader range of interactions with biological targets, making it a versatile compound in medicinal chemistry .
Properties
IUPAC Name |
methyl 3-(3,5-dimethylphenyl)-4-oxo-2-(1,3-thiazolidin-3-yl)quinazoline-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-13-8-14(2)10-16(9-13)24-19(25)17-5-4-15(20(26)27-3)11-18(17)22-21(24)23-6-7-28-12-23/h4-5,8-11H,6-7,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCARLFCVYBPQRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)OC)N=C2N4CCSC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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